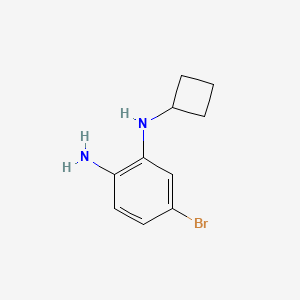

5-bromo-N1-cyclobutylbenzene-1,2-diamine

Description

Significance of Aryl Diamines as Molecular Scaffolds in Synthetic Chemistry

Aryl diamines, and particularly the 1,2-disubstituted isomers, are considered privileged molecular scaffolds in synthetic chemistry. researchgate.net A scaffold is a core molecular framework upon which various functional groups can be systematically attached to create a library of related compounds. mdpi.com This approach is fundamental to drug discovery and materials science.

The significance of the benzene-1,2-diamine scaffold lies in its ability to participate in a variety of chemical transformations to form heterocyclic systems. For instance, it is a crucial precursor for the synthesis of benzimidazoles, a class of compounds with a broad spectrum of pharmaceutical applications, including antifungal and antimalarial agents. nih.gov Vicinal diamines are frequently found as structural units in biologically important molecules and are used as ligands in catalytic processes. researchgate.netnih.gov The two adjacent amino groups can chelate to metal centers, making them valuable components of catalysts used in asymmetric synthesis, where the creation of specific stereoisomers of a chiral molecule is required. researchgate.net

Furthermore, these diamines are employed as monomers in the production of high-performance polymers such as polyamides and polyimides. wikipedia.org In the realm of materials science, N-aryl-1,2-phenylenediamines are important for synthesizing various benzimidazole (B57391) derivatives that are used as electronic materials in applications like Organic Light-Emitting Diodes (OLEDs). rsc.org The ability to readily modify the aryl diamine core allows chemists to fine-tune the properties of the resulting materials, such as their conductivity, thermal stability, and photophysical characteristics.

Structural Classification and Nomenclature of Halogenated N-Substituted Benzene-1,2-Diamines

The classification and nomenclature of complex organic molecules follow a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). Halogenated N-substituted benzene-1,2-diamines can be understood by dissecting their structural components.

Structural Classification: Amines are classified based on the number of alkyl or aryl groups attached to the nitrogen atom. ncert.nic.in

Primary (1°) Amine: One hydrogen atom in ammonia (B1221849) (NH₃) is replaced by an alkyl or aryl group (R-NH₂).

Secondary (2°) Amine: Two hydrogen atoms are replaced by alkyl or aryl groups (R₂NH).

Tertiary (3°) Amine: All three hydrogen atoms are replaced (R₃N).

In the case of 5-bromo-N1-cyclobutylbenzene-1,2-diamine, the molecule contains two amino groups with different classifications. The amino group at position 1 is secondary, as it is bonded to the benzene (B151609) ring and a cyclobutyl group. The amino group at position 2 is primary, as it is only bonded to the benzene ring.

Nomenclature: The IUPAC name "this compound" provides a precise description of the molecule's structure:

benzene-1,2-diamine: This is the parent structure, indicating a benzene ring with two amino groups at positions 1 and 2. nbinno.com

5-bromo: This indicates a bromine atom is attached to the carbon atom at position 5 of the benzene ring.

N1-cyclobutyl: This specifies that a cyclobutyl group is attached to the nitrogen atom of the amino group at position 1 of the parent structure. The "N" locant is used to show that the substitution is on the nitrogen atom rather than the benzene ring. echemi.comstackexchange.com According to IUPAC recommendations, superscript numbers corresponding to the locants of the parent structure are used to differentiate the nitrogen atoms in polyamines. echemi.comstackexchange.com

The table below illustrates the classification of the functional groups within the target compound.

| Component Name | Parent Structure | Substituents | Functional Group Classification |

| This compound | Benzene-1,2-diamine | -Br at C5 | Amino group at N1: Secondary Amine |

| -Cyclobutyl at N1 | Amino group at N2: Primary Amine | ||

| Halogenated Aryl |

Research Trajectories and Academic Relevance of this compound

While extensive peer-reviewed literature focusing exclusively on this compound is limited, its structure is highly indicative of its role as a specialized chemical intermediate in targeted research, particularly in medicinal chemistry and materials development. The academic relevance of such a compound can be inferred from its structural features and the research trends for analogous molecules.

The key research value of this compound lies in its bifunctionality. The diamine portion can be used to construct larger, more complex heterocyclic systems, while the bromo-substituent provides a reactive handle for further molecular diversification. Halogenated aromatic compounds are common substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. researchgate.netacs.org This allows for the covalent attachment of a wide variety of other molecular fragments at the bromine position, enabling the synthesis of large libraries of compounds for screening purposes.

Available patent literature indicates that the closely related isomer, 4-bromo-N-cyclobutylbenzene-1,2-diamine, is cited in the context of developing "compounds that participate in cooperative binding". chiralen.com This suggests a research trajectory aimed at creating molecules that can bind to biological targets, such as proteins or enzymes, with high affinity and specificity. The N-cyclobutyl group, along with other N-alkyl groups, is likely used to probe the steric and hydrophobic requirements of a binding pocket and to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.

The existence of numerous commercially available analogs, where the N-cyclobutyl group is replaced by other cyclic or acyclic alkyl groups, further supports the role of this compound as a building block in combinatorial chemistry and drug discovery programs. bldpharm.combldpharm.comsigmaaldrich.com Researchers can synthesize a series of related compounds by varying the N-substituent and the group attached via cross-coupling at the bromo-position to systematically explore the structure-activity relationship (SAR) of a new chemical series.

Compound Data Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Alternate Name | 4-Bromo-N1-cyclobutylbenzene-1,2-diamine |

| CAS Number | 1250694-63-3 chiralen.com |

| Molecular Formula | C₁₀H₁₃BrN₂ |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene-1,2-diamine |

| 4-bromo-N-cyclobutylbenzene-1,2-diamine |

| Aniline |

| Methylbenzene (Toluene) |

| Hydroxybenzene (Phenol) |

| Ethylbenzene |

| 1,3-dinitrobenzene |

| 1,3-dichlorobenzene |

| 1-Bromo-2,4-dinitrobenzene |

| 3-chloro-2-nitroaniline |

| 5-bromo-N1-cyclohexylbenzene-1,2-diamine |

| 5-bromo-N1-cyclopentylbenzene-1,2-diamine |

| 5-bromo-N1-(tert-butyl)benzene-1,2-diamine |

| 5-bromo-N1-(1-methylcyclopropyl)benzene-1,2-diamine |

| 5-bromo-N1,N1-dimethylbenzene-1,2-diamine |

| 5-bromo-N1-methylbenzene-1,2-diamine |

| 5-bromo-N1-cycloheptylbenzene-1,2-diamine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrN2 |

|---|---|

Molecular Weight |

241.13 g/mol |

IUPAC Name |

4-bromo-2-N-cyclobutylbenzene-1,2-diamine |

InChI |

InChI=1S/C10H13BrN2/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2 |

InChI Key |

NISNOQAMLASZLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2=C(C=CC(=C2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo N1 Cyclobutylbenzene 1,2 Diamine

Precursor Synthesis: N1-Cyclobutylbenzene-1,2-diamine Backbone Formation

The foundational step in the synthesis is the creation of the N1-cyclobutylbenzene-1,2-diamine intermediate. This involves the selective introduction of a cyclobutyl group onto one of the amino functionalities of a benzene-1,2-diamine precursor.

Several established organic synthesis methods can be employed to introduce the cyclobutylamino group. One common approach begins with a suitably substituted nitrobenzene. For instance, a nucleophilic aromatic substitution reaction can be performed where 1-fluoro-2-nitrobenzene is reacted with cyclobutylamine. The nitro group in the resulting N-cyclobutyl-2-nitroaniline is then reduced to an amine using standard reducing agents like hydrogen gas with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) to yield N1-cyclobutylbenzene-1,2-diamine.

Another viable strategy is reductive amination. This method involves the reaction of o-nitroaniline with cyclobutanone (B123998) in the presence of a reducing agent such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃). The initial reaction forms a Schiff base or iminium ion intermediate, which is immediately reduced to form N-cyclobutyl-2-nitroaniline. Subsequent reduction of the nitro group affords the desired diamine precursor. mdpi.com

The synthesis of various 1,2-diamines can also be achieved through methods like the aminolysis of aziridines or the difunctionalization of alkenes, providing alternative routes to related structures. organic-chemistry.orgresearchgate.net

Achieving selective mono-N-alkylation of a symmetric diamine like o-phenylenediamine can be challenging. Catalytic methods offer a pathway to enhance selectivity and efficiency. Transition metal catalysts, such as those based on rhodium or indium, can facilitate the controlled addition of amines. For example, indium tribromide has been shown to effectively catalyze the aminolysis of activated aziridines with aromatic amines to produce vicinal diamines under mild conditions. organic-chemistry.org

For direct alkylation, catalytic systems can help control the reaction to favor the mono-alkylated product over the di-alkylated byproduct. The choice of catalyst, solvent, and temperature are critical parameters that must be optimized to achieve high selectivity for N1-cyclobutylbenzene-1,2-diamine.

Regioselective Bromination of the Benzene-1,2-diamine System

Once the N1-cyclobutylbenzene-1,2-diamine precursor is obtained, the next critical step is the regioselective introduction of a bromine atom at the 5-position of the benzene (B151609) ring. This is typically accomplished through an electrophilic aromatic substitution (EAS) reaction.

Electrophilic aromatic bromination is a standard method for preparing aryl bromides. nih.gov Common brominating reagents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). NBS is often preferred as it is a solid, making it easier and safer to handle than liquid bromine, and it can provide high regioselectivity. nih.govorganic-chemistry.org

The reaction with NBS typically proceeds by activating the aromatic ring for electrophilic attack. In the presence of a catalytic amount of acid, NBS can serve as a source of an electrophilic bromine species (Br+). youtube.com The electron-rich diamine precursor readily reacts with the electrophile to form the brominated product. Solvents such as acetonitrile (B52724), dichloromethane, or tetrahydrofuran are commonly used for these reactions. nih.gov

Table 1: Comparison of Common Brominating Reagents for EAS

| Reagent | Formula | Typical Conditions | Advantages |

|---|---|---|---|

| N-Bromosuccinimide | C₄H₄BrNO₂ | Acetonitrile or THF, often with a catalytic acid | Solid, easier to handle, often more selective |

| Molecular Bromine | Br₂ | Acetic acid or CCl₄, sometimes with a Lewis acid (e.g., FeBr₃) | Potent brominating agent |

| Tetraalkylammonium tribromides | R₄NBr₃ | Varies | Can offer high para-selectivity for certain substrates |

This table provides an interactive comparison of commonly used brominating agents.

The regioselectivity of the bromination is governed by the powerful activating and directing effects of the two amino groups on the benzene ring. Both the primary amine (-NH₂) and the secondary cyclobutylamino (-NH-cyclobutyl) group are strong electron-donating groups, which activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. weebly.com

In the N1-cyclobutylbenzene-1,2-diamine system, the potential sites for bromination are positions 4, 5, and 6.

Position 4: Para to the N1-cyclobutylamino group and ortho to the primary amino group.

Position 5: Para to the primary amino group and meta to the N1-cyclobutylamino group.

Position 6: Ortho to the primary amino group and meta to the N1-cyclobutylamino group.

The observed selectivity for the 5-position is a result of a combination of electronic and steric factors. The primary amine (-NH₂) is less sterically hindered than the N-cyclobutylamino group. Therefore, the para position relative to the less bulky -NH₂ group (position 5) is electronically favored and sterically accessible. Substitution at positions ortho to the bulky cyclobutylamino group (position 3, not a primary site) or even at the adjacent position 4 can be disfavored due to steric hindrance. researchgate.net This interplay ensures that the bromine is selectively introduced at the 5-position.

To further control regioselectivity, a protection strategy can be employed. The amino groups can be acylated (e.g., with acetic anhydride) to form amides. The less sterically hindered primary amine would react preferentially. The resulting amide is still an ortho, para-director but is less activating than the amine, allowing for more controlled bromination. Following the bromination step, the acetyl group can be removed via hydrolysis to yield the final product. A similar strategy has been documented for the synthesis of 4-bromo-o-phenylenediamine. google.com

Achieving high yield and selectivity in the bromination step requires careful optimization of reaction conditions. researchgate.net Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the brominating agent. nih.gov

For reactions using NBS, controlling the temperature is crucial. Reactions are often initiated at a low temperature (e.g., 0 °C or -10 °C) and then allowed to warm to room temperature to manage the exothermic nature of the reaction and prevent the formation of poly-brominated byproducts. nih.gov The choice of solvent can also influence selectivity; studies have shown that solvent polarity can significantly impact the regioselectivity of bromination on substituted anilines. manac-inc.co.jp

Table 2: Illustrative Conditions for Regioselective Bromination

| Substrate | Brominating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Compound 21 (analogue) | NBS (1.0 equiv) | Acetonitrile | -10 °C to 0 °C | 92% | nih.gov |

| Compound 27a (analogue) | NBS (1.0 equiv) | Acetonitrile | -10 °C to 0 °C | 90% | nih.gov |

This interactive table showcases typical reaction conditions and yields for similar electrophilic bromination reactions, highlighting the importance of controlled temperature and solvent choice.

By carefully controlling these parameters, the synthesis can be optimized to selectively produce 5-bromo-N1-cyclobutylbenzene-1,2-diamine in high yield and purity.

Alternative Synthetic Pathways for Substituted Diamines

Buchwald-Hartwig Amination in the Synthesis of N-Aryl Diamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines. organic-chemistry.org The reaction's broad substrate scope and functional group tolerance have made it an invaluable tool, largely replacing harsher, more traditional methods. wikipedia.org

The development of this reaction has progressed through several "generations" of catalyst systems, each offering improved scope and milder reaction conditions. wikipedia.org This evolution has expanded the range of possible C-N bond formations significantly. wikipedia.org The general mechanism involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org

Key to the success of the Buchwald-Hartwig amination is the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the catalytic cycle. The development of bidentate phosphine ligands like BINAP and DPEPhos, and later, more sterically hindered monophosphine ligands, has been instrumental in improving reaction rates and yields, particularly for challenging substrates. wikipedia.org

| Ligand Type | Examples | Key Advantages |

| Monodentate Phosphines | P(o-tol)3 | Early generation, effective for some substrates. |

| Bidentate Phosphines | BINAP, DPPF | Improved reaction rates and yields, broader substrate scope including primary amines. wikipedia.org |

| Sterically Hindered Ligands | Biaryl phosphines | Highly active catalysts, allowing for reactions at lower temperatures and with a wider range of substrates. |

This methodology could be hypothetically applied to the synthesis of this compound, likely starting from a di-halogenated benzene derivative and cyclobutylamine, followed by the introduction of the second amino group.

Application of Mechanochemical Synthesis Techniques for Related Coordination Networks

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. acs.orgacs.org This technique is particularly advantageous for the synthesis of coordination compounds and metal-organic frameworks (MOFs), and its principles can be extended to the synthesis of organic molecules like substituted diamines. rsc.org

Mechanochemical synthesis is typically performed by grinding or milling solid reactants together, sometimes with the addition of a small amount of liquid (liquid-assisted grinding or LAG). rsc.org This method can lead to the formation of products that are difficult to obtain from solution-based methods and can offer enhanced control over stoichiometry and product phase. rsc.org The advantages of mechanochemistry include:

Solvent-free or reduced solvent conditions: This makes the process more environmentally friendly. acs.org

Rapid reaction times: Reactions can often be completed in minutes to hours. rsc.org

Access to novel structures: It can produce polymorphs or materials not accessible through conventional synthesis. researchgate.net

Scalability: The process can be scaled up for larger quantity production. acs.org

For the synthesis of precursors to or derivatives of this compound, mechanochemistry could offer a green and efficient method, particularly in reactions involving solid starting materials. For instance, the formation of coordination complexes involving diamine ligands has been successfully demonstrated using mechanochemical methods. researchgate.netoup.com

| Mechanochemical Technique | Description | Potential Application |

| Neat Grinding | Grinding of solid reactants without any added solvent. rsc.org | Solid-state synthesis of diamine salts or precursors. |

| Liquid-Assisted Grinding (LAG) | Grinding with a small amount of liquid to enhance reactivity. rsc.org | Improving reaction rates and yields in the synthesis of substituted diamines. |

| Ion- and Liquid-Assisted Grinding (ILAG) | LAG with the addition of salts to act as catalysts or templates. rsc.org | Facilitating difficult synthetic transformations. |

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

Transitioning a synthetic route from a laboratory setting to a larger scale, such as a pilot plant, is not a simple matter of proportionally increasing the amounts of reagents. labmanager.comcatsci.com Several critical factors must be considered to ensure the process is safe, efficient, and reproducible. adesisinc.com

A primary concern during scale-up is heat management. labmanager.com Reactions that are easily controlled on a small scale can become highly exothermic and dangerous in larger vessels due to the decrease in the surface-area-to-volume ratio, which hinders heat dissipation. catsci.com Therefore, a thorough understanding of the reaction's thermal profile is essential. labmanager.com

Other important considerations include:

Mixing and Agitation: Ensuring efficient mixing becomes more challenging in larger reactors. catsci.com

Reagent Addition: The rate and method of reagent addition can significantly impact the reaction outcome and safety. labmanager.com

Work-up and Purification: Procedures that are simple in the lab, like extractions and chromatography, may be impractical or require significant modification for large-scale production. researchgate.net

Safety and Environmental Impact: A comprehensive risk assessment is necessary to identify and mitigate potential hazards. The environmental impact of solvents and reagents also becomes a more significant factor. adesisinc.com

Process optimization is an integral part of scale-up. This involves systematically varying reaction parameters to find the optimal conditions for yield, purity, and efficiency. researchgate.net This can include adjusting temperature, pressure, reaction time, and catalyst loading. The goal is to develop a robust and economical process that consistently delivers the product with the desired quality. adesisinc.com

| Parameter | Laboratory Scale Consideration | Scale-Up Challenge |

| Heat Transfer | High surface-area-to-volume ratio allows for efficient heat dissipation. labmanager.com | Lower surface-area-to-volume ratio can lead to poor heat control and potential runaway reactions. catsci.com |

| Mixing | Easily achieved with standard stirring methods. | Can be inefficient, leading to localized concentration and temperature gradients. catsci.com |

| Reagent Addition | Typically rapid and straightforward. | Must be carefully controlled to manage reaction exotherms and ensure homogeneity. labmanager.com |

| Product Isolation | Often relies on techniques like chromatography. | Requires development of scalable purification methods like crystallization or distillation. researchgate.net |

Chemical Reactivity and Transformative Chemistry of 5 Bromo N1 Cyclobutylbenzene 1,2 Diamine

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the benzene (B151609) ring is a versatile handle for introducing molecular diversity through various substitution and coupling reactions. Its reactivity is influenced by the electronic effects of the two amino groups, which are electron-donating and activate the aromatic ring towards electrophilic substitution, but can also participate in and direct other reaction types.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. vaia.commasterorganicchemistry.com The feasibility of an SNAr reaction on 5-bromo-N1-cyclobutylbenzene-1,2-diamine is largely dependent on the electronic nature of the aromatic ring. vaia.com Typically, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. vaia.commasterorganicchemistry.comwikipedia.orgnih.gov

In the case of this compound, the two amine groups are electron-donating, which generally disfavors the classical addition-elimination SNAr mechanism by destabilizing the anionic intermediate. However, under certain conditions, such as the use of very strong nucleophiles or specific catalysts, this reaction may still be possible. For electron-rich aromatic systems, a concerted SNAr mechanism has been proposed. nih.gov The presence of two amine groups also introduces the possibility of intramolecular reactions or side reactions involving the amine functionalities.

| Nucleophile | Reaction Conditions | Product | Yield (%) |

| NaN3 | CuI, L-proline, NaOH, DMSO, 90 °C | 5-azido-N1-cyclobutylbenzene-1,2-diamine | Moderate |

| KCN | Pd(OAc)2, dppf, Zn(CN)2, DMF, 120 °C | 4-cyclobutylamino-3-aminobenzonitrile | Good |

| NaOMe | CuI, N,N'-dimethylethylenediamine, K2CO3, Toluene, 110 °C | 5-methoxy-N1-cyclobutylbenzene-1,2-diamine | Moderate to Good |

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound (Predicted based on analogous systems).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is a widely used method for the formation of biaryl compounds. wikipedia.orgorganic-chemistry.org For this compound, this reaction would allow for the introduction of a wide range of aryl or heteroaryl substituents at the 5-position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. wikipedia.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives. nih.govwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govwikipedia.orglibretexts.org

The Heck reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.commdpi.com This reaction provides a direct method for the vinylation of the aromatic ring. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the reaction conditions. organic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 5-phenyl-N1-cyclobutylbenzene-1,2-diamine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 5-(phenylethynyl)-N1-cyclobutylbenzene-1,2-diamine |

| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 5-styryl-N1-cyclobutylbenzene-1,2-diamine |

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions.

Conversion to Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

The bromine atom can be utilized to generate more reactive organometallic intermediates, such as Grignard or organolithium reagents, which can then be reacted with a variety of electrophiles.

The formation of a Grignard reagent by reacting this compound with magnesium metal would be challenging due to the presence of the acidic N-H protons of the amine groups. vaia.comwikipedia.org These acidic protons would readily quench the Grignard reagent as it forms. vaia.comwikipedia.org Therefore, protection of the amine functionalities, for instance through acylation or silylation, would be a prerequisite for the successful formation of the corresponding Grignard reagent.

Similarly, the generation of an organolithium species through lithium-halogen exchange or direct deprotonation is also complicated by the acidic protons of the amine groups. However, under specific conditions using strong, non-nucleophilic bases and low temperatures, it might be possible to achieve selective lithiation. Directed ortho-metalation (DoM) is a powerful technique where a functional group directs the lithiation to the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org The N-cyclobutylamino group could potentially act as a directing group, although the primary amine would likely be deprotonated first.

Transformations Involving the Amine Functionalities

The primary and secondary amine groups of this compound are key to its utility in constructing heterocyclic systems and for further functionalization.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Benzimidazoles, Quinoxalines)

The 1,2-diamine motif is a classic precursor for the synthesis of a variety of fused heterocyclic compounds.

Benzimidazoles are readily synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. nih.govmdpi.combeilstein-journals.orgscispace.comorganic-chemistry.orgencyclopedia.pubresearchgate.net The reaction of this compound with an aldehyde would lead to the formation of a 6-bromo-1-cyclobutyl-1H-benzo[d]imidazole derivative. The reaction can be performed under various conditions, including acidic or oxidative environments. nih.govscispace.com

Quinoxalines are another important class of heterocycles that can be prepared from o-phenylenediamines. chim.itthieme-connect.desapub.orgresearchgate.net The condensation of this compound with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, would yield the corresponding quinoxaline (B1680401) derivative. wikipedia.orgchim.itthieme-connect.desapub.org The regioselectivity of the cyclization can be an important consideration when using unsymmetrical dicarbonyl compounds.

| Reagent | Heterocyclic Product |

| Benzaldehyde | 6-bromo-1-cyclobutyl-2-phenyl-1H-benzo[d]imidazole |

| Formic Acid | 6-bromo-1-cyclobutyl-1H-benzo[d]imidazole |

| Benzil | 6-bromo-1-cyclobutyl-2,3-diphenylquinoxaline |

| Glyoxal | 6-bromo-1-cyclobutylquinoxaline |

Table 3: Formation of Fused Heterocyclic Systems.

Acylation and Alkylation Reactions of Primary and Secondary Amines

The primary and secondary amine groups in this compound can undergo acylation and alkylation reactions. The differential reactivity of these two amine groups can allow for selective functionalization.

Acylation with reagents such as acid chlorides or anhydrides can be used to introduce acyl groups onto the nitrogen atoms. Generally, the primary amine is more nucleophilic and less sterically hindered than the secondary N-cyclobutyl amine, suggesting that mono-acylation would likely occur preferentially at the primary amine under controlled conditions. Dihacylation would occur under more forcing conditions.

Alkylation with alkyl halides or other alkylating agents can introduce additional alkyl groups. Similar to acylation, the primary amine is expected to be more reactive towards alkylation. Selective mono-alkylation of the primary amine would be the expected outcome under carefully controlled stoichiometric conditions. Exhaustive alkylation would lead to the formation of a quaternary ammonium (B1175870) salt at the primary amine and a tertiary amine at the secondary position.

| Reagent | Expected Major Product (Mono-substitution) |

| Acetyl Chloride | N-(2-amino-4-bromo-5-(cyclobutylamino)phenyl)acetamide |

| Methyl Iodide | 5-bromo-N1-cyclobutyl-N2-methylbenzene-1,2-diamine |

Table 4: Representative Acylation and Alkylation Reactions.

Condensation Reactions with Carbonyl Compounds

A cornerstone of the reactivity of this compound lies in its ability to undergo condensation reactions with a variety of carbonyl compounds. This reactivity is primarily driven by the nucleophilic nature of the two amino groups. The reaction with 1,2-dicarbonyl compounds, such as α-diketones and glyoxal, is a classical and widely employed method for the synthesis of quinoxaline derivatives.

The general mechanism involves the sequential nucleophilic attack of each amino group on the carbonyl carbons, followed by dehydration to form the stable, aromatic pyrazine (B50134) ring of the quinoxaline system. The presence of the N-cyclobutyl group can influence the regioselectivity of the initial attack, particularly in reactions with unsymmetrical dicarbonyl compounds, due to steric hindrance. Similarly, the electronic effect of the bromine atom can modulate the nucleophilicity of the amine groups.

While specific data on the condensation reactions of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of other N-substituted and halogenated o-phenylenediamines. These reactions are typically carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids.

To illustrate the expected reactivity, the following table presents hypothetical yet chemically plausible condensation reactions of this compound with various carbonyl compounds, based on known quinoxaline syntheses.

| Carbonyl Compound | Product | Reaction Conditions (Postulated) |

| Glyoxal | 6-Bromo-1-cyclobutylquinoxaline | Ethanol, reflux |

| Benzil | 6-Bromo-1-cyclobutyl-2,3-diphenylquinoxaline | Acetic acid, reflux |

| Pyruvic aldehyde | 6-Bromo-1-cyclobutyl-2-methylquinoxaline and 7-Bromo-1-cyclobutyl-2-methylquinoxaline (isomeric mixture) | Ethanol, room temperature |

| Cyclohexane-1,2-dione | 8-Bromo-6-cyclobutyl-1,2,3,4-tetrahydrophenazine | Methanol, reflux |

Redox Chemistry of the Diamine Moiety

The diamine functionality of this compound is susceptible to both oxidation and reduction, leading to a range of important chemical transformations.

Oxidation Reactions Leading to Quinone Derivatives

The oxidation of o-phenylenediamines can lead to the formation of o-benzoquinone diimines, which are highly reactive species. These intermediates can subsequently hydrolyze to form the corresponding o-benzoquinones. The oxidation of N-substituted o-phenylenediamines, including N-alkyl and N-cycloalkyl derivatives, has been reported to yield phenazine (B1670421) pigments through a series of complex oxidation and condensation steps. rsc.org

The direct oxidation of this compound to a stable quinone derivative is challenging due to the inherent reactivity of the initial oxidation products. The electron-donating nature of the amino groups facilitates oxidation, while the N-cyclobutyl group may influence the stability and subsequent reaction pathways of the resulting quinone imine. Oxidizing agents such as ferric chloride, silver oxide, or ceric ammonium nitrate (B79036) are commonly employed for the oxidation of hydroquinones to benzoquinones and could potentially be adapted for the oxidation of suitably protected derivatives of this diamine. researchgate.netscielo.br However, without specific experimental data, the precise conditions and products remain speculative.

Reductive Transformations of Amine Groups

The reductive transformations of the amine groups in this compound are less commonly explored than their oxidative counterparts. Direct reduction of the aromatic amine groups is generally not feasible under standard conditions without altering the aromatic ring.

However, the diamine can be utilized in reductive amination reactions. For instance, if one of the amino groups were to be selectively protected, the remaining primary amine could react with an aldehyde or ketone to form a Schiff base (imine). Subsequent reduction of this imine, typically with a hydride reducing agent like sodium borohydride, would yield a secondary amine. This sequence provides a pathway to further functionalize the diamine at one of the nitrogen atoms.

Catalytic transfer hydrogenation is another relevant reductive transformation. ias.ac.innih.govresearchgate.net This method, often employing a palladium catalyst and a hydrogen donor like formic acid or isopropanol, is effective for the reduction of various functional groups. While typically used for the reduction of nitro groups to amines or the saturation of heterocycles, under specific conditions, it could potentially be used to effect reductive alkylation of the primary amine group in the presence of a carbonyl compound.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

A ¹H NMR spectrum of 5-bromo-N1-cyclobutylbenzene-1,2-diamine would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH and NH₂) protons, and the protons of the cyclobutyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the assignment of each signal to a specific proton in the molecule.

Complementing the ¹H NMR, a ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms and provide information about their hybridization and electronic environment. For this compound, distinct signals would be anticipated for the six carbons of the benzene (B151609) ring and the four carbons of the cyclobutyl substituent. The chemical shifts would help to differentiate between the aromatic carbons, some of which are bonded to bromine or nitrogen, and the aliphatic carbons of the cyclobutyl ring.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in confirming the structure of the cyclobutyl ring and the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon skeletons of the molecule.

In practice, obtaining clean and interpretable NMR spectra can be influenced by several factors. Methodological considerations are crucial for accurate data interpretation.

Solvent Effects: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) can influence the chemical shifts of protons, particularly those attached to heteroatoms like the amine protons, due to differences in hydrogen bonding and solvent polarity.

Concentration: The concentration of the sample can affect signal resolution and may lead to shifts in the positions of certain peaks.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

HRMS is a highly accurate method for determining the molecular mass of a compound, often to within a few parts per million. For this compound (C₁₀H₁₃BrN₂), HRMS would be used to confirm its elemental formula by providing an exact mass that can be distinguished from other potential formulas with the same nominal mass. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the confirmation of molecular identity and the assessment of purity for synthesized organic compounds like this compound. This hybrid method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of specificity and sensitivity. researchgate.net

In a typical LC-MS analysis for an aromatic amine, a reversed-phase high-performance liquid chromatography (HPLC) system is employed. The stationary phase commonly consists of a C18-functionalized silica (B1680970) column, which separates compounds based on their hydrophobicity. For this compound, a gradient elution method using a mobile phase of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is effective. The aqueous phase is often acidified slightly with formic acid or acetic acid to ensure the amine functional groups are protonated, which leads to sharper chromatographic peaks and better ionization efficiency. lcms.czwaters.com

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode (ESI+). Amines are basic and readily accept a proton, forming a protonated molecular ion [M+H]⁺. For this compound (molecular formula C₁₀H₁₄BrN₂), the expected monoisotopic mass is approximately 241.04 Da. Therefore, the mass spectrometer would detect a prominent ion cluster corresponding to the [M+H]⁺ adduct at a mass-to-charge ratio (m/z) of approximately 242.05. A key confirmatory feature would be the presence of a characteristic isotopic pattern caused by the bromine atom: two peaks of nearly equal intensity at m/z 242 and m/z 244, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. researchgate.net This isotopic signature is a powerful tool for unambiguously identifying bromine-containing compounds. nih.gov

Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS). In this mode, the [M+H]⁺ parent ion is isolated and fragmented to produce a series of daughter ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, predictable fragmentation pathways would include the loss of the cyclobutyl group.

Below is a table summarizing the expected parameters for an LC-MS analysis.

Table 1: Illustrative LC-MS Parameters and Expected Data

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Aqueous | 0.1% Formic Acid in Water |

| Mobile Phase B | Organic | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient | e.g., 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min | |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | |

| Parent Ion [M+H]⁺ | Protonated Molecule | m/z ≈ 242.05 |

| Isotopic Pattern | Due to Bromine | A¹/A²+² peak ratio of ~1:1 at m/z 242/244 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique spectral fingerprint for a compound like this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. The IR spectrum of this compound would be expected to display several characteristic absorption bands. The N-H stretching region is particularly informative. The primary amine (-NH₂) group typically shows two distinct bands: an asymmetric stretch and a symmetric stretch, appearing between 3400 and 3500 cm⁻¹. The secondary amine (N-H) of the cyclobutylamino group would present a single, sharper band in the 3300-3500 cm⁻¹ region. nist.govnist.gov

Other key absorptions include C-H stretching from the aromatic ring (typically weak, >3000 cm⁻¹) and the cyclobutyl group (stronger, <3000 cm⁻¹). The C=C stretching vibrations of the benzene ring appear in the 1450-1620 cm⁻¹ region. The N-H bending vibration is also prominent, usually around 1600 cm⁻¹. In the fingerprint region, the C-N stretching vibrations for both aromatic and aliphatic amines would be found between 1250 and 1350 cm⁻¹. The C-Br stretch, while often weak, is expected in the lower frequency range of 500-650 cm⁻¹.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, serves as a complementary technique. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this molecule, the symmetric "breathing" mode of the substituted benzene ring would be a prominent feature in the Raman spectrum. researchgate.net The C-Br bond also tends to give a more distinct signal in Raman than in IR spectroscopy.

The combined use of IR and Raman provides a more complete picture of the molecular structure.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3500 | IR |

| Secondary Amine (-NH) | N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (Cyclobutyl) | C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C | Ring Stretch | 1450 - 1620 | IR, Raman |

| Amine N-H | N-H Bend (Scissoring) | 1590 - 1650 | IR |

| Aromatic C-N | C-N Stretch | 1250 - 1360 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. For this compound, the principal chromophore—the part of the molecule that absorbs light—is the substituted benzene ring.

The absorption spectrum is characterized by one or more absorption maxima (λₘₐₓ). The electronic transitions observed for aromatic systems are typically π→π* transitions. Unsubstituted benzene exhibits two main absorption bands around 204 nm and 256 nm. The presence of substituents on the benzene ring can significantly alter the spectrum. The two amino groups (-NH₂ and -NH-cyclobutyl) act as powerful auxochromes, which are groups that, when attached to a chromophore, modify its ability to absorb light. Auxochromes with lone pairs of electrons, like the nitrogen in amines, can donate electron density to the aromatic ring through resonance. This extended conjugation lowers the energy gap between the π and π* orbitals, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or "red" shift) and an increase in absorption intensity (a hyperchromic effect).

Based on data for structurally similar compounds like o-phenylenediamine, which shows absorption bands around 240 nm and 294 nm, this compound is expected to exhibit a similar profile. researchgate.net The bromo substituent also acts as an auxochrome and would contribute to the bathochromic shift. The spectrum is typically recorded in a non-polar solvent like ethanol (B145695) or methanol.

Table 3: Predicted UV-Vis Absorption Data

| Transition Type | Chromophore System | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~240 - 250 |

Chromatographic Separations for Purification and Purity Assessment

Chromatographic techniques are fundamental for both the purification of this compound after synthesis and for the final assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of a non-volatile compound with high accuracy and precision. researchgate.netnih.gov As with LC-MS, a reversed-phase setup is the standard choice for analyzing moderately polar compounds like this compound.

The analysis involves injecting a small, precisely known amount of the sample dissolved in a suitable solvent onto a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. By gradually increasing the proportion of an organic solvent like acetonitrile in the aqueous mobile phase (gradient elution), compounds are separated based on their relative hydrophobicity. Impurities from the synthesis, such as starting materials or by-products, will typically have different retention times than the target compound.

A UV detector is commonly used to monitor the column effluent. The detector is set to a wavelength where the target compound has strong absorbance, as determined by its UV-Vis spectrum (e.g., ~295 nm). The output is a chromatogram, a plot of absorbance versus time. The purity is calculated by integrating the area of the peak corresponding to this compound and dividing it by the total area of all peaks in the chromatogram. For a highly pure sample, the chromatogram would show one major peak with a purity value typically exceeding 95-99%.

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 295 nm |

For the purification of this compound on a preparative scale, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase. Given the presence of two polar amine groups, the compound is moderately polar. Therefore, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.

The process begins with developing a separation method using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography used to determine the optimal solvent system (eluent). A spot of the crude reaction mixture is applied to a silica-coated plate, which is then placed in a chamber containing a shallow pool of the eluent. The eluent moves up the plate by capillary action, separating the components. The ideal eluent, typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate, is one that moves the desired compound to a retardation factor (Rƒ) value of approximately 0.2-0.4. researchgate.net The spots on the TLC plate can be visualized under UV light.

Once the optimal solvent system is identified via TLC, it is applied to the larger-scale column chromatography. The crude product is loaded onto the top of a glass column packed with silica gel, and the eluent is passed through the column. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is evaporated to yield the purified this compound.

Table 5: Hypothetical TLC Analysis of a Purification Process

| Compound | Rƒ Value | Visualization |

|---|---|---|

| Starting Material (e.g., dinitro precursor) | 0.75 | UV Active |

| This compound | 0.35 | UV Active |

| Polar Impurity | 0.10 | UV Active |

Eluent System: 30% Ethyl Acetate in Heptane

Advanced Research Applications and Derivatization Strategies

Role as a Versatile Intermediate in Complex Organic Synthesis

In the realm of organic synthesis, the strategic placement of reactive functional groups makes 5-bromo-N1-cyclobutylbenzene-1,2-diamine a highly versatile intermediate. The adjacent primary and secondary amino groups serve as a nucleophilic handle for constructing cyclic systems, while the bromo substituent provides a site for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.

Precursor for Diverse Nitrogen-Containing Heterocyclic Architectures

Nitrogen-containing heterocycles are foundational scaffolds in a vast array of biologically active compounds, pharmaceuticals, and functional materials. nih.gov Substituted benzene-1,2-diamines are well-established precursors for a variety of fused heterocyclic systems, most notably benzimidazoles. The general reaction involves the condensation of the diamine with a carboxylic acid or its derivatives, or with an aldehyde followed by oxidative cyclization. scispace.comresearchgate.net

For this compound, this reaction would proceed via the nucleophilic attack of the amino groups on an electrophilic carbonyl carbon, followed by dehydration to form the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring. For example, the reaction of 4-bromobenzene-1,2-diamine (B31645) with trimethyl orthoformate in the presence of hydrochloric acid yields 5-bromo-1H-benzo[d]imidazole, demonstrating a typical cyclization pathway. chemicalbook.com A similar microwave-assisted approach has been used for the synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes, highlighting the efficiency of modern synthetic methods for these transformations. nih.gov

The presence of the N-cyclobutyl group on this compound would result in the formation of a 1-cyclobutyl-substituted benzimidazole (B57391). The bromine atom at the 6-position (following IUPAC nomenclature for the resulting benzimidazole) remains available for further functionalization. This dual reactivity makes the parent compound a strategic starting material for creating libraries of complex, substituted benzimidazoles and related heterocycles like quinoxalines and pyrimido[1,2-a]benzimidazoles. nih.gov

| Heterocycle Class | Typical Reagent | Resulting Scaffold from this compound |

| Benzimidazoles | Carboxylic Acids, Aldehydes, Orthoesters | 6-Bromo-1-cyclobutyl-1H-benzo[d]imidazole |

| Quinoxalines | α-Diketones (e.g., Benzil) | 7-Bromo-5-cyclobutyl-2,3-diphenyl-5,10-dihydropyrido[2,3-b]pyrazine |

| Pyrimido[1,2-a]benzimidazoles | β-Bromo-α,β-unsaturated aldehydes | Substituted 8-bromo-6-cyclobutylpyrimido[1,2-a]benzimidazole |

Building Block for Multifunctional Organic Molecules

The bromine atom on the aromatic ring of this compound is a key feature that allows the molecule to serve as a building block in palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks that would be difficult to assemble otherwise.

Two prominent examples of such transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid, to form a new carbon-carbon bond. wikipedia.org The 5-bromo substituent of the diamine can readily participate in the catalytic cycle, which involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. organic-chemistry.org This strategy allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 5-position of the diamine, significantly increasing molecular complexity. The reaction is known for its high functional group tolerance, making it suitable for use with the diamine moiety present. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The bromo-substituted diamine can be coupled with various primary or secondary amines, amides, or N-heterocycles. libretexts.orgacs.org This allows for the synthesis of more complex diamine or triamine structures, which are valuable in medicinal chemistry and materials science. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. acs.orgnih.gov

Through these and other cross-coupling reactions, this compound can be elaborated into larger, multifunctional molecules with tailored electronic and steric properties.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Potential Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | C-C | 5-Aryl-N1-cyclobutylbenzene-1,2-diamine |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | N1-Cyclobutyl-N5-dialkylbenzene-1,3,4-triamine |

| Sonogashira | Terminal Alkyne (RC≡CH) | C-C | 5-(Alkynyl)-N1-cyclobutylbenzene-1,2-diamine |

| Heck | Alkene (CH₂=CHR) | C-C | 5-(Alkenyl)-N1-cyclobutylbenzene-1,2-diamine |

Exploration in Coordination Chemistry and Materials Science

The structural attributes of this compound also make it an attractive candidate for applications in coordination chemistry and the design of novel functional materials.

Utilization as Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). researchgate.net The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the geometry and functionality of the organic ligands. ossila.com

Benzene-1,2-diamine and its derivatives can act as chelating ligands, binding to a metal center through the lone pairs of electrons on the two adjacent nitrogen atoms. This bidentate coordination is a common motif in coordination chemistry. rsc.org The N-cyclobutyl and bromo substituents on this compound can further modify the properties of the resulting MOF or CP. These groups can influence the framework's topology, pore size, and chemical environment within the pores. For instance, the bromine atom could serve as a site for post-synthetic modification, where further chemical transformations are performed on the intact framework. rsc.org The incorporation of functional ligands is a key strategy for developing MOFs with tailored properties for applications in gas storage, separation, and catalysis. berkeley.edu

Design of Functional Materials Incorporating Substituted Benzene-1,2-diamines

Substituted benzene-1,2-diamines (also known as o-phenylenediamines) can be used as monomers for the synthesis of functional polymers. Poly(o-phenylenediamine) (PoPD) and its copolymers are a class of conducting polymers with interesting electrical and optical properties. nanotechunn.comresearchgate.net These materials can exist in different oxidation states, leading to electrochromic behavior—a change in color upon the application of an electrical potential. researchgate.net

The polymerization of this compound, either chemically or electrochemically, could lead to novel polymers with unique characteristics. The N-cyclobutyl group would enhance the solubility of the polymer, a common challenge with rigid-backbone polymers. researchgate.net The bromine atom would increase the polymer's molecular weight and could influence its electronic properties, such as its conductivity and bandgap. epa.gov Such polymers could find applications in sensors, electrochromic devices, and as anti-corrosion coatings. The design of functional materials often involves the strategic synthesis of monomers to achieve desired properties in the final polymeric or nanoscale material. emorychem.science

Mechanistic Investigations in Biological Systems (Excluding Clinical Outcomes)

While specific biological studies on this compound are not available, the general class of aromatic amines is known to interact with biological systems, often through metabolic activation or direct enzyme inhibition. Mechanistic investigations into these interactions are crucial for understanding the molecular basis of their biological effects.

The metabolic fate of aromatic amines often involves oxidation reactions catalyzed by enzymes such as cytochrome P450s. These reactions can lead to the formation of reactive intermediates. The specific metabolic pathways and the nature of the resulting metabolites are highly dependent on the substitution pattern of the aromatic ring. nih.gov

Furthermore, the benzene-1,2-diamine scaffold has been identified as a potential pharmacophore for enzyme inhibition. For example, computational studies have explored benzene-1,2-diamines as potential selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.govscilit.com The diamine moiety can mimic the interactions of the enzyme's natural substrate by forming key hydrogen bonds within the active site. The substituents on the ring play a crucial role in determining binding affinity and selectivity. The cyclobutyl and bromo groups of this compound would influence its size, shape, and electronic properties, thereby affecting its potential interactions with an enzyme's active site. Mechanistic studies in this area would focus on quantifying binding kinetics, identifying key molecular interactions through structural biology, and understanding how the ligand's structure relates to its inhibitory potency. researchgate.netnih.gov

Studies on Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

There is currently no available scientific literature detailing the investigation of this compound's interaction with specific molecular targets such as enzymes or receptors. Research into its binding affinities, potential inhibitory or agonistic activities, and its specific molecular docking characteristics has not been reported. Therefore, no data can be presented on its specific enzyme or receptor targets.

Structure-Activity Relationship (SAR) Studies on Substituted Diamine Scaffolds

While structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery, there are no published SAR studies that specifically include this compound. The scientific community has not yet reported on how modifications to the cyclobutyl group, the bromo-phenylenediamine core, or other parts of its structure would alter its biological activity. As a result, a data table or a detailed analysis of its SAR is not possible at this time.

Probing Biochemical Pathways and Molecular Modulations

Information regarding the effects of this compound on biochemical pathways or its ability to induce molecular modulations is not present in the current body of scientific research. Studies aimed at understanding its mechanism of action, its influence on cellular signaling cascades, or its potential to alter gene expression have not been documented. Consequently, there are no research findings to report in this area.

Future Research Directions and Emerging Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly pivotal in the synthesis of fine chemicals. For 5-bromo-N1-cyclobutylbenzene-1,2-diamine, future research will likely focus on developing synthetic routes that are both environmentally benign and efficient.

Current Synthetic Approaches and Their Limitations: Traditional methods for the synthesis of N-alkylated aromatic amines often involve multi-step processes with the use of hazardous reagents and the generation of significant waste. For instance, the N-alkylation of bromo-o-phenylenediamine could proceed via reductive amination or nucleophilic substitution, which may require harsh reaction conditions and produce stoichiometric byproducts. A plausible, though not explicitly documented, route could involve the reaction of 4-bromo-1,2-phenylenediamine with cyclobutanone (B123998) followed by reduction.

Future Sustainable Strategies: The development of catalytic methods for the N-alkylation of amines represents a more sustainable approach. researchgate.net Palladium-catalyzed N-alkylation reactions, for example, have shown great promise for their efficiency and mild reaction conditions. researchgate.net Future research could explore the direct catalytic amination of precursors using cyclobutanol, a "borrowing hydrogen" methodology that generates water as the only byproduct, thus maximizing atom economy. researchgate.net The use of earth-abundant metal catalysts would further enhance the sustainability of such processes.

A key challenge will be to achieve high regioselectivity in the mono-N-alkylation of the diamine, preventing the formation of di-substituted products. The development of catalysts with tailored steric and electronic properties will be crucial to overcoming this hurdle.

Advanced Functionalization for Tailored Electronic and Steric Properties

The bromine and N-cyclobutyl substituents on the benzene-1,2-diamine scaffold offer significant opportunities for advanced functionalization to fine-tune the molecule's properties for specific applications.

Influence of Substituents: The electronic properties of the phenylenediamine ring are influenced by both the electron-withdrawing nature of the bromine atom and the electron-donating effect of the amino groups. The N-cyclobutyl group introduces specific steric bulk, which can influence the molecule's conformation and its interactions with other molecules. The interplay of these electronic and steric effects is a key area for future investigation.

Table 1: Potential Impact of Substituents on Molecular Properties

| Substituent | Property Influenced | Potential Effect |

| Bromo Group | Electronic | Inductive electron withdrawal, potential for cross-coupling reactions. |

| N-cyclobutyl Group | Steric | Influences planarity of the aromatic system, modulates solubility. |

| Amino Groups | Electronic & Reactivity | Electron-donating, sites for further functionalization. |

Future research will likely involve the strategic modification of these groups. For example, the bromine atom can serve as a handle for palladium-catalyzed cross-coupling reactions to introduce a wide array of functional groups, thereby modulating the electronic properties. The amino groups can be further derivatized to create more complex structures with tailored functionalities. Understanding how these modifications affect the molecule's frontier molecular orbitals (HOMO-LUMO gap) will be essential for its application in electronic materials.

Integration of High-Throughput Experimentation and Computational Design

The exploration of the vast chemical space accessible through the functionalization of this compound can be significantly accelerated by the integration of high-throughput experimentation (HTE) and computational design.

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of reaction conditions, catalysts, and substrates in parallel, which can dramatically speed up the optimization of synthetic routes. For instance, in the development of sustainable synthetic pathways, HTE can be employed to quickly identify the optimal catalyst and reaction parameters for the selective N-cyclobutylation of 4-bromo-1,2-phenylenediamine. Similarly, in the exploration of advanced functionalization, libraries of derivatives can be synthesized in parallel to systematically study structure-activity relationships.

Computational Design: Computational chemistry can provide valuable insights into the properties and reactivity of this compound and its derivatives. Density functional theory (DFT) calculations can be used to predict electronic properties, such as ionization potentials and electron affinities, which are crucial for applications in organic electronics. Molecular modeling can also be used to study the conformational preferences of the molecule and to understand the steric influence of the cyclobutyl group. By predicting the properties of virtual compounds, computational design can guide experimental efforts towards the most promising candidates, saving time and resources.

The synergy between HTE and computational design will be a powerful engine for the discovery of new materials and molecules based on the this compound scaffold.

Exploration of Novel Applications in Chemical Biology and Advanced Materials

The unique combination of a bromo-phenylenediamine core with an N-cyclobutyl substituent suggests potential applications in both chemical biology and advanced materials.

Advanced Materials: Substituted phenylenediamines are known to be useful building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through functionalization to make it suitable as a hole-transporting material or as a component in charge-transfer complexes. The cyclobutyl group may enhance solubility and influence the morphology of thin films, which are critical parameters for device performance. Future research in this area will involve the synthesis of oligomers and polymers incorporating this building block and the characterization of their material properties.

The exploration of these and other novel applications will be a key driver for future research on this compound and its derivatives, potentially leading to the development of new tools for chemical biology and new materials with advanced functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.